Bienvenue dans la boutique en ligne BenchChem!

LY 344864 racemate

GPCR Pharmacology Migraine Research Receptor Binding

LY 344864 racemate is a potent and highly selective agonist of the 5-HT1F receptor, a serotonin receptor subtype implicated in the neurogenic mechanisms of migraine. Originating from Eli Lilly and disclosed in patent US 5708187 A , this compound serves as a critical pharmacological tool for dissecting 5-HT1F-mediated pathways in vitro and in vivo.

Molecular Formula C21H22FN3O
Molecular Weight 351.4 g/mol
Cat. No. B1663810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 344864 racemate
SynonymsLY 344864
LY344864
Molecular FormulaC21H22FN3O
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)
InChIKeyGKWHICIUSVVNGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LY 344864 Racemate: A Selective 5-HT1F Receptor Agonist for Migraine Research & Drug Discovery


LY 344864 racemate is a potent and highly selective agonist of the 5-HT1F receptor, a serotonin receptor subtype implicated in the neurogenic mechanisms of migraine [1]. Originating from Eli Lilly and disclosed in patent US 5708187 A [2], this compound serves as a critical pharmacological tool for dissecting 5-HT1F-mediated pathways in vitro and in vivo. Its core utility lies in its ability to activate the 5-HT1F receptor (Ki = 6 nM) while demonstrating minimal to no affinity for the 56 other serotonergic and non-serotonergic binding sites examined [1]. This exceptional selectivity profile, which includes >80-fold selectivity over other 5-HT1 receptor subtypes (Ki values ranging from 0.53 μM to 4.85 μM) , renders LY 344864 racemate an indispensable reagent for studies focused on next-generation, non-vasoconstrictive migraine therapeutics and other neurological applications.

The Pitfalls of Substitution: Why Standard Triptans Cannot Replace LY 344864 Racemate in Research


Standard antimigraine triptans (e.g., sumatriptan, naratriptan) and other 5-HT1 receptor agonists are pharmacologically unsuitable substitutes for LY 344864 racemate in research aiming to isolate 5-HT1F receptor function. Triptans are non-selective, exerting their effects by activating multiple receptor subtypes including 5-HT1B, 5-HT1D, and 5-HT1F [1]. Critically, their therapeutic and side-effect profiles are largely attributed to 5-HT1B/1D-mediated vasoconstriction [2]. Consequently, using a triptan in an experiment designed to probe the 5-HT1F receptor introduces confounding variables from these other subtypes, obscuring data interpretation and undermining target validation efforts. The quantitative evidence in Section 3 demonstrates that LY 344864 racemate possesses a unique and verifiable differentiation that is essential for scientific selection: it provides a clean, 5-HT1F-specific signal without the vasoconstrictive off-target activity inherent to triptan-class compounds.

Quantitative Differentiation of LY 344864 Racemate: Head-to-Head Evidence vs. Triptans & Other 5-HT1 Agonists


Receptor Selectivity: >80-Fold Discrimination Over Closely Related 5-HT1 Subtypes

LY 344864 racemate exhibits >80-fold selectivity for the 5-HT1F receptor (Ki = 6 nM) compared to other 5-HT1 receptor subtypes, including 5-HT1B (Ki = 0.55 μM) and 5-HT1D (Ki = 0.56 μM), which are the primary targets of triptans . In contrast, sumatriptan, a widely used triptan, has a binding profile that includes high affinity for 5-HT1B, 5-HT1D, and 5-HT1F receptors, with Ki values in the low nanomolar range for all three [1]. This lack of selectivity prevents the isolation of 5-HT1F-mediated effects.

GPCR Pharmacology Migraine Research Receptor Binding

Vascular Safety Profile: Absence of Vasoconstriction vs. Triptans in Preclinical Models

In a direct functional comparison using the rabbit saphenous vein (a preclinical model predictive of human vasoconstriction), LY 344864 racemate, at concentrations up to 10⁻⁴ M, produced no contraction, whereas sumatriptan, zolmitriptan, rizatriptan, and naratriptan all induced significant contractile responses [1]. Even in the presence of prostaglandin F2α (PGF2α), which augments triptan-induced contractions, LY 344864 did not contract the tissue at concentrations well above its 5-HT1F receptor affinity [1].

Cardiovascular Safety Migraine Tissue Bath Assay

In Vivo Efficacy in Neurogenic Dural Inflammation: Potent Oral Bioactivity

LY 344864 racemate potently inhibits neurogenic dural inflammation, a hallmark of migraine pathophysiology. In a rat model of electrically stimulated trigeminal ganglion-induced dural protein extravasation, LY 344864 demonstrated potent efficacy with ID50 values of 0.6 ng/kg (i.v.) and 2.1 ng/kg (p.o.) [1]. This high potency, especially via the oral route, is a critical differentiating feature compared to many research compounds that lack robust oral bioavailability, making it suitable for chronic dosing studies.

Migraine Models In Vivo Pharmacology Oral Bioavailability

Superior Brain Penetration and Sustained CNS Residence Time

Following a single intravenous dose of 1 mg/kg in rats, LY 344864 racemate demonstrates a favorable brain penetration profile. While plasma levels declined with time, brain cortex concentrations of LY 344864 remained relatively constant for the first 6 hours post-injection [1]. This sustained CNS exposure contrasts with the rapid systemic clearance of sumatriptan, which has a plasma half-life of approximately 2 hours [2].

Pharmacokinetics CNS Drug Discovery Brain Exposure

Distinct Functional Mechanism: 5-HT1F-Selective Attenuation of Neuronal Activation

In a rat model of capsaicin-induced trigeminal activation, both sumatriptan and LY 344864 racemate reduced c-fos-like immunoreactivity, a marker of neuronal activation, in the trigeminal nucleus caudalis (ID50 values of 0.04 mg/kg and 0.6 mg/kg, respectively) [1]. Crucially, the effect of sumatriptan, but not LY 344864, was blocked by the selective 5-HT1B antagonist SDZ 21-009 [1]. This confirms that LY 344864 mediates its effects solely via the 5-HT1F receptor, while sumatriptan's action is mediated via 5-HT1B receptors in this pathway.

Mechanism of Action c-fos Expression Trigeminal System

Differential Inhibition of CGRP Release in Peripheral vs. Central Compartments

In an ex vivo study examining the release of immunoreactive calcitonin gene-related peptide (iCGRP) from rat trigeminovascular tissues, sumatriptan and selective agonists demonstrated distinct regional effects. The 5-HT1F agonist LY-344864 was effective in inhibiting iCGRP release in the dura mater (26% inhibition), but not in the trigeminal nucleus caudalis (TNC). In contrast, a 5-HT1D agonist (PNU-142633) had a significant effect in the TNC (48% inhibition), while the non-selective agonist sumatriptan inhibited release in both compartments (31% in dura, 56% in TNC) [1].

CGRP Migraine Pathophysiology Ex Vivo Assay

Validated Research Applications of LY 344864 Racemate: From Migraine Target Validation to Neuroprotection


Differentiating 5-HT1F vs. 5-HT1B/1D Mechanisms in Migraine Target Validation

LY 344864 racemate is the definitive pharmacological tool for isolating the contribution of the 5-HT1F receptor in migraine pathophysiology. Its >80-fold selectivity allows researchers to dissect the specific role of 5-HT1F receptors in modulating trigeminal nerve activity, c-fos expression [1], and neuropeptide release [2] without the confounding influence of 5-HT1B/1D receptor activation that is inherent to triptan use. This makes it essential for validating 5-HT1F as a target for next-generation, non-vasoconstrictive acute migraine therapies.

Investigating Non-Vasoconstrictive Mechanisms for Cardiovascular-Safe Migraine Therapies

Given the well-documented contraindication of triptans in patients with cardiovascular disease due to their vasoconstrictive properties [3], LY 344864 racemate is uniquely suited for research aimed at developing safer migraine treatments. Its complete lack of vasoconstrictor activity in the rabbit saphenous vein assay [3], a key preclinical model, makes it the appropriate compound for studies designed to validate in vivo efficacy that is independent of vascular effects. This application directly supports the discovery of 5-HT1F agonists (e.g., ditan class) for broader patient populations.

Pharmacological Studies of Central 5-HT1F Receptor Function Requiring Sustained CNS Exposure

The favorable pharmacokinetic profile of LY 344864 racemate, characterized by sustained brain cortex levels for ≥6 hours following a single i.v. dose [4], enables long-duration studies of central nervous system (CNS) function. This is particularly valuable for experiments requiring prolonged target engagement, such as behavioral testing in models of chronic pain or anxiety, or for studying the role of 5-HT1F receptors in neuroprotection, as demonstrated in models of acute kidney injury [5] and Parkinson's disease .

Ex Vivo Studies of CGRP Release in the Trigeminovascular System

The distinct, compartment-specific activity of LY 344864 on CGRP release—inhibiting release in the dura mater but not in central brainstem nuclei [2]—makes it a critical reagent for ex vivo studies mapping the neuroanatomical substrates of migraine. This application allows researchers to generate precise data on the peripheral vs. central components of trigeminovascular activation and neurogenic inflammation, which is essential for understanding the therapeutic locus of action for different classes of antimigraine drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 344864 racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.